
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
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Overview
Description
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a hydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the hydroxypropyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and phenyl-substituted molecules. Examples include:
- N-(3-hydroxypropyl)-5-oxo-1-phenyl-2-pyrrolidinecarboxamide
- N-(3-hydroxypropyl)-5-oxo-1-phenyl-4-pyrrolidinecarboxamide
Uniqueness
What sets N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide apart is its specific combination of functional groups and its unique three-dimensional structure
Properties
IUPAC Name |
N-(3-hydroxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-8-4-7-15-14(19)11-9-13(18)16(10-11)12-5-2-1-3-6-12/h1-3,5-6,11,17H,4,7-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGTXYCRVNKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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